molecular formula C14H14ClN3O3S B5595635 ETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B5595635
M. Wt: 339.8 g/mol
InChI Key: PVXNYVZFVQKSPO-UHFFFAOYSA-N
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Description

ETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves the reaction of 4-chloroaniline with ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group on the 4-chloroaniline moiety can be reduced to an amine.

    Substitution: The chlorine atom on the 4-chloroaniline can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can yield an amine derivative.

Scientific Research Applications

ETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-AMINO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: A precursor in the synthesis of the target compound.

    4-CHLOROANILINE: Another precursor used in the synthesis.

    THIAZOLE DERIVATIVES: Other compounds with similar thiazole rings but different substituents.

Uniqueness

ETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(4-chlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-3-21-12(19)11-8(2)16-14(22-11)18-13(20)17-10-6-4-9(15)5-7-10/h4-7H,3H2,1-2H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXNYVZFVQKSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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